

An In-depth Technical Guide to 5-Fluoro-2-methylphenyl isothiocyanate

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Compound of Interest

Compound Name: 5-Fluoro-2-methylphenyl
isothiocyanate

Cat. No.: B070566

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **5-Fluoro-2-methylphenyl isothiocyanate**, a versatile reagent with applications in organic synthesis, medicinal chemistry, and agrochemical development. This document details its known characteristics, experimental protocols for its synthesis and analysis, and insights into its potential biological activities.

Core Chemical Properties

5-Fluoro-2-methylphenyl isothiocyanate, with the CAS number 175205-39-7, is a substituted aromatic isothiocyanate. Its structure features a phenyl ring substituted with a fluorine atom, a methyl group, and the reactive isothiocyanate functional group.

Physicochemical Data

A compilation of the known physical and chemical properties of **5-Fluoro-2-methylphenyl isothiocyanate** is presented in the table below. It is important to note that some physical properties, such as a definitive boiling point at standard pressure and melting point, are not widely reported in the literature and the provided data is based on information from chemical suppliers.

Property	Value	Source
Molecular Formula	C ₈ H ₆ FNS	[1]
Molecular Weight	167.21 g/mol	[1]
Appearance	Colorless Liquid	[2]
Density	1.202-1.206 g/cm ³ (at 20°C)	[2]
Boiling Point	101°C (pressure not specified)	[3]
Refractive Index	1.608-1.612 (at 20°C)	[2]
Purity	≥ 98% (GC)	[4]
Storage	Store at room temperature under an inert atmosphere. For long-term storage, -20°C is recommended.	[2][5]

Spectroscopic Data

While specific spectra for **5-Fluoro-2-methylphenyl isothiocyanate** are not readily available in public databases, typical spectral characteristics can be inferred from the analysis of structurally similar compounds and general principles of spectroscopy. Commercial suppliers confirm that the spectra of their products conform to the expected structure.[2]

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong, characteristic absorption band for the isothiocyanate group (-N=C=S) in the region of 2000-2200 cm⁻¹. Other significant peaks would include those corresponding to C-H stretching of the aromatic ring and the methyl group, C=C stretching of the aromatic ring, and C-F stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR:** The proton NMR spectrum would likely show signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the fluorine, methyl, and isothiocyanate substituents. A singlet corresponding to the methyl group protons would also be present.

- ^{13}C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the methyl carbon, and the isothiocyanate carbon. It is noteworthy that the isothiocyanate carbon signal can be very broad or even "silent" in ^{13}C NMR spectra due to the structural flexibility of the $-\text{N}=\text{C}=\text{S}$ group.[6]

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight. The fragmentation pattern would provide further structural information.

Reactivity and Synthetic Applications

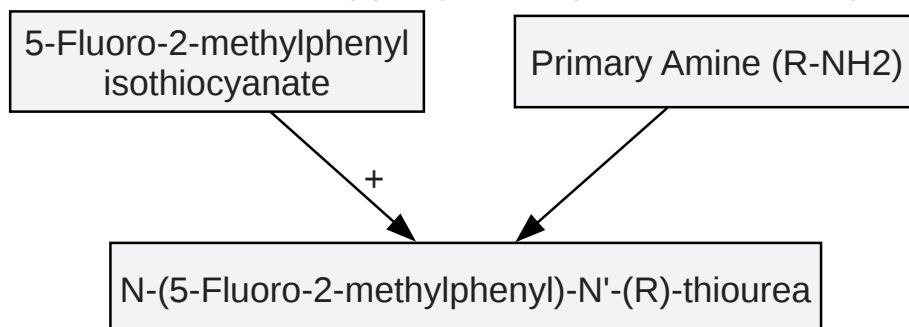
The isothiocyanate functional group is a versatile electrophile that readily reacts with nucleophiles. This reactivity is central to the synthetic utility of **5-Fluoro-2-methylphenyl isothiocyanate**.

Reaction with Amines to Form Thioureas

A primary application of aryl isothiocyanates is their reaction with primary and secondary amines to form substituted thioureas. This reaction is typically straightforward and proceeds under mild conditions. The resulting thiourea derivatives are valuable scaffolds in medicinal chemistry, with a wide range of reported biological activities.

The general workflow for this reaction is depicted below:

Reaction of 5-Fluoro-2-methylphenyl isothiocyanate with a Primary Amine



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General reaction scheme for thiourea synthesis.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic analysis of **5-Fluoro-2-methylphenyl isothiocyanate**.

Synthesis of 5-Fluoro-2-methylphenyl isothiocyanate

A common and efficient method for the synthesis of aryl isothiocyanates is from the corresponding primary amine. The following is a generalized one-pot protocol adapted from established procedures for isothiocyanate synthesis.

Materials:

- 5-Fluoro-2-methylaniline
- Carbon disulfide (CS₂)
- A base (e.g., triethylamine or aqueous potassium carbonate)
- A desulfurylating agent (e.g., tosyl chloride or cyanuric chloride)
- An appropriate solvent (e.g., dichloromethane or aqueous system)

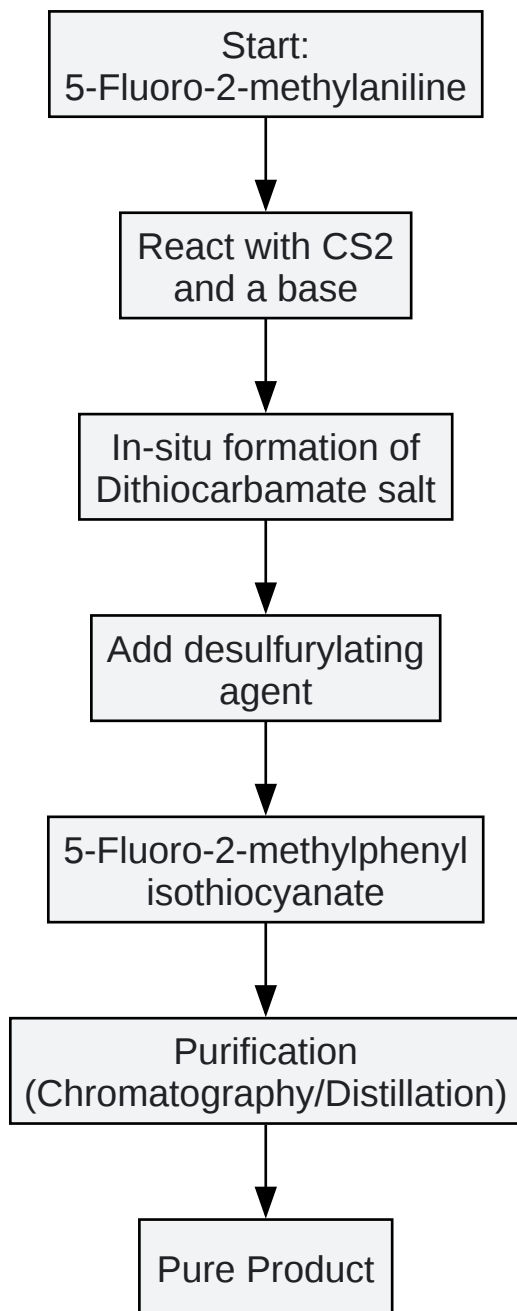
Procedure:

- Dissolve 5-Fluoro-2-methylaniline in the chosen solvent.
- Add the base to the solution.
- Slowly add carbon disulfide dropwise to the reaction mixture at room temperature or below, leading to the in-situ formation of the dithiocarbamate salt.
- After the formation of the dithiocarbamate is complete (monitored by TLC or HPLC), introduce the desulfurylating agent.

- Stir the reaction mixture until the conversion to the isothiocyanate is complete.
- Work up the reaction mixture, which typically involves extraction and washing.
- Purify the crude product by column chromatography or distillation under reduced pressure to yield **5-Fluoro-2-methylphenyl isothiocyanate**.

The logical flow of this synthetic process can be visualized as follows:

Synthetic Workflow for 5-Fluoro-2-methylphenyl isothiocyanate

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A generalized workflow for the synthesis of the title compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

- Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra using a standard NMR spectrometer.

Infrared (IR) Spectroscopy:

- Sample Preparation: Place a drop of the neat liquid between two KBr or NaCl plates.
- Data Acquisition: Record the IR spectrum using an FTIR spectrometer.

Mass Spectrometry (MS):

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.
- Data Acquisition: Analyze the sample using a mass spectrometer, for example, with electron ionization (EI) or electrospray ionization (ESI).

Biological Activity and Signaling Pathways

While no specific studies have been published on the biological activity of **5-Fluoro-2-methylphenyl isothiocyanate**, the broader class of isothiocyanates is well-known for its significant effects on cellular pathways, particularly in the context of cancer chemoprevention and anti-inflammatory responses.

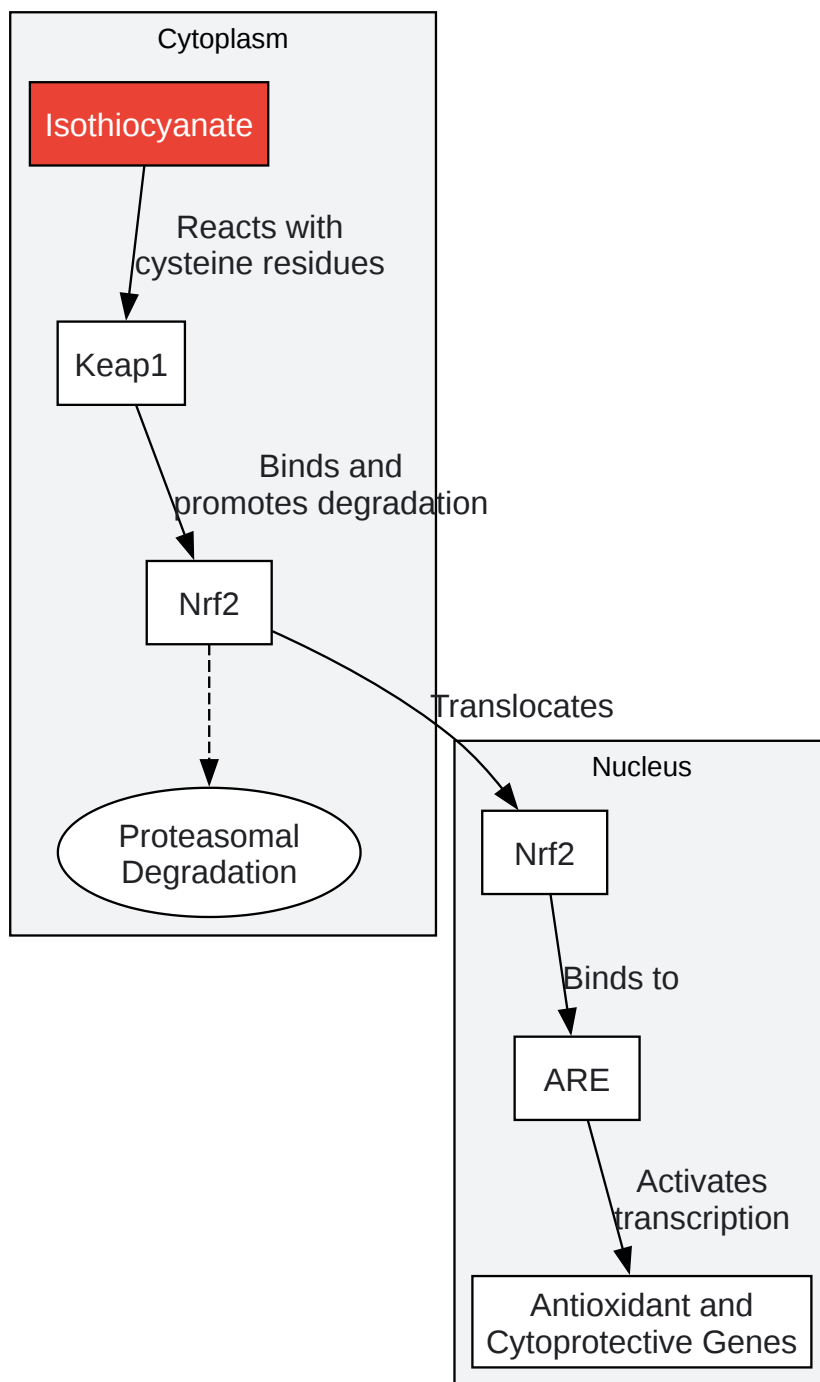
Activation of the Nrf2/Keap1 Pathway

A key mechanism of action for many isothiocyanates is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.^[7] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Isothiocyanates, being electrophilic, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The freed Nrf2 then

translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.

The Nrf2 activation pathway is illustrated in the diagram below:

General Mechanism of Nrf2 Activation by Isothiocyanates

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Isothiocyanates can disrupt the Keap1-Nrf2 interaction, leading to the transcription of protective genes.

Safety Information

No specific safety data sheet (SDS) for **5-Fluoro-2-methylphenyl isothiocyanate** is publicly available. However, based on the known hazards of structurally similar aryl isothiocyanates, the following precautions should be taken:

- **Handling:** Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- **Hazards:** Likely to be harmful if swallowed, inhaled, or in contact with skin. May cause skin and eye irritation. Some isothiocyanates are lachrymators.
- **First Aid:** In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.

This technical guide is intended for informational purposes for qualified individuals and should not be considered a substitute for a comprehensive risk assessment before handling this chemical.

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